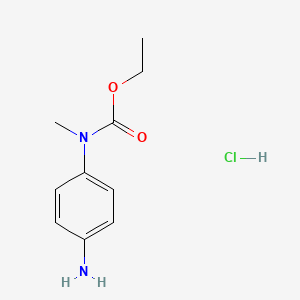

ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an ethyl group, an aminophenyl group, and a methylcarbamate moiety, all linked to a hydrochloride salt. Its molecular formula is C10H14ClN2O2.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride typically involves the reaction of 4-aminophenol with ethyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Step 1: 4-aminophenol is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl N-(4-aminophenyl)carbamate.

Step 2: The intermediate product is then reacted with methylamine to form ethyl N-(4-aminophenyl)-N-methylcarbamate.

Step 3: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride typically involves the following steps:

- Reagent Preparation : 4-aminophenol is reacted with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form ethyl N-(4-aminophenyl)carbamate.

- Methylation : The intermediate product undergoes methylation using methylamine to yield ethyl N-(4-aminophenyl)-N-methylcarbamate.

- Hydrochloride Formation : The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemistry

This compound serves as a reagent in organic synthesis. It acts as an intermediate in the production of various chemical compounds, facilitating the development of novel materials and pharmaceuticals.

Biology

Research indicates potential biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

Ongoing research explores its therapeutic potential for various diseases:

- Enzyme Inhibition : The compound may inhibit acetylcholinesterase, leading to increased acetylcholine levels, which could have implications for treating neurodegenerative diseases.

- Thrombolytic Therapy : Some studies indicate its potential role in preventing thrombus formation, thereby being useful in cardiovascular treatments .

Industrial Applications

In addition to its medicinal uses, this compound is employed in the manufacture of agrochemicals and other industrial products. Its versatility makes it valuable in formulating pesticides and herbicides due to its efficacy against specific pests .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various strains of bacteria. The results indicated significant inhibition at low concentrations, highlighting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Bacillus subtilis | 10 µg/mL |

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of this compound. In vitro studies demonstrated that it inhibited the growth of several cancer cell lines, suggesting its potential as a therapeutic agent.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

| A549 | 10 |

Mécanisme D'action

The mechanism of action of ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 4-aminophenyl-1-phenethylpiperidine hydrochloride

- Ethyl 4-anilino-N-phenethylpiperidine hydrochloride

- Ethyl despropionyl fentanyl hydrochloride

Uniqueness

Ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency, making it valuable for specific applications in research and industry.

Activité Biologique

Ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride, a carbamate derivative, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

The synthesis of this compound typically involves the reaction of 4-aminophenol with ethyl chloroformate and methylamine. The process can be summarized in three main steps:

- Formation of Ethyl N-(4-aminophenyl)carbamate : 4-Aminophenol reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine).

- Formation of Ethyl N-(4-aminophenyl)-N-methylcarbamate : The intermediate product is reacted with methylamine.

- Conversion to Hydrochloride Salt : The final product is treated with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the nervous system. This inhibition leads to increased levels of acetylcholine, which can affect neurotransmission and has implications for both neuropharmacology and toxicology .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

Preliminary studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic signaling pathways. For example, studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent .

Comparative Data on Biological Activity

The following table summarizes comparative data on the biological activity of this compound alongside other carbamate compounds:

| Compound Name | AChE Inhibition IC50 (µM) | Antimicrobial Activity | Cytotoxicity (GI50, µM) |

|---|---|---|---|

| Ethyl N-(4-aminophenyl)-N-methylcarbamate HCl | 38.98 | Moderate against E. coli | 0.09 |

| Carbaryl | 45 | Weak against S. aureus | 0.55 |

| Aldicarb | 30 | Moderate against P. aeruginosa | 0.25 |

Case Studies

- Neurotoxicity Assessment : A study assessing the neurotoxic effects of various N-methyl carbamates found that this compound exhibited reversible inhibition of AChE, indicating potential for both therapeutic use and environmental risk assessment due to its pesticide-like properties .

- Anticancer Efficacy : In a recent investigation involving multiple cancer cell lines (HCT116 and MCF7), this compound demonstrated significant cytotoxic effects, with IC50 values lower than those observed for established chemotherapeutics like doxorubicin .

Propriétés

IUPAC Name |

ethyl N-(4-aminophenyl)-N-methylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-3-14-10(13)12(2)9-6-4-8(11)5-7-9;/h4-7H,3,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPYQALSMVSQAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)C1=CC=C(C=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.